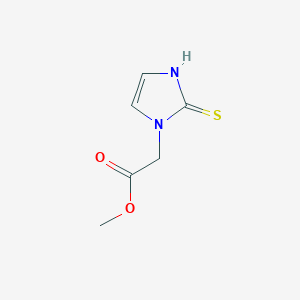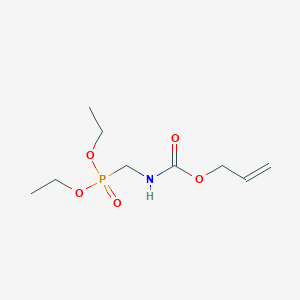
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C9H18NO5P It is a derivative of phosphonic acid and contains both an allyloxycarbonyl group and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate allyloxycarbonyl-protected aminomethyl precursor. One common method involves the use of diethyl phosphite and N-allyloxycarbonyl-aminomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also improve the reaction rate and selectivity. The final product is often obtained in high purity through techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Agricultural Chemistry: It can be used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of flame retardants and other specialty materials.
Mécanisme D'action
The mechanism of action of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethylphosphonate moiety upon metabolic activation. The released aminomethylphosphonate can then interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (aminomethyl)phosphonate: Lacks the allyloxycarbonyl group, making it less versatile in certain synthetic applications.
Diethyl (N-benzyloxycarbonyl-aminomethyl)phosphonate: Contains a benzyloxycarbonyl group instead of an allyloxycarbonyl group, which can affect its reactivity and biological activity.
Diethyl (N-methoxycarbonyl-aminomethyl)phosphonate: Contains a methoxycarbonyl group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the allyloxycarbonyl and aminomethyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Propriétés
Formule moléculaire |
C9H18NO5P |
|---|---|
Poids moléculaire |
251.22 g/mol |
Nom IUPAC |
prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate |
InChI |
InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
Clé InChI |
CIELYGICHFQBRT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CNC(=O)OCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
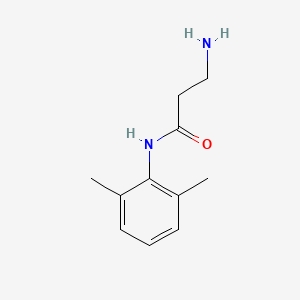
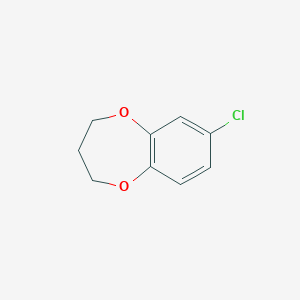
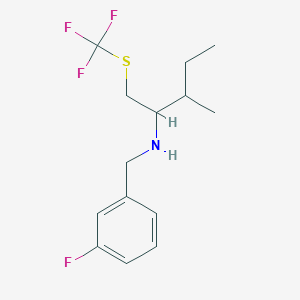

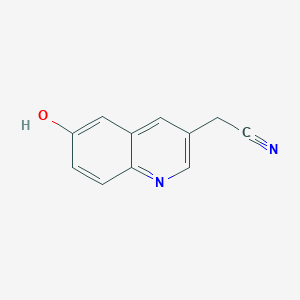
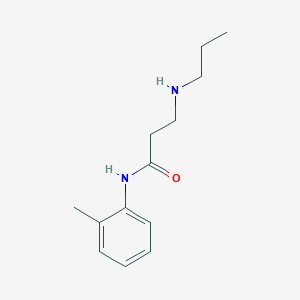

![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
